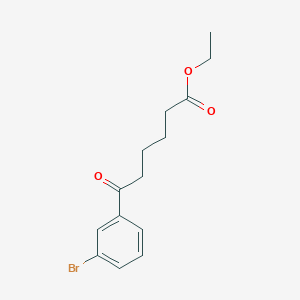

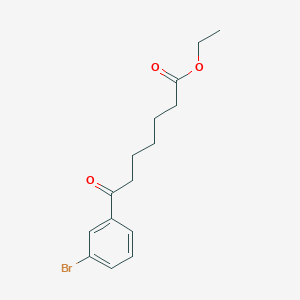

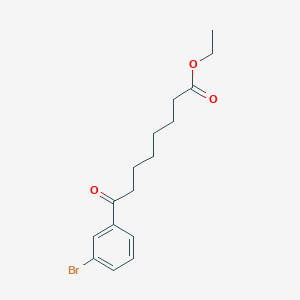

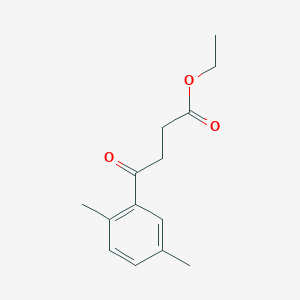

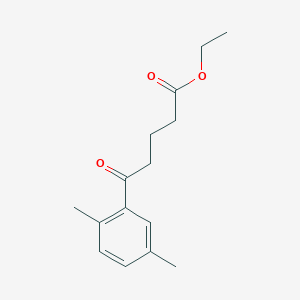

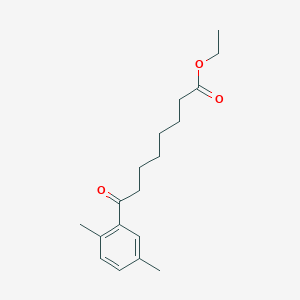

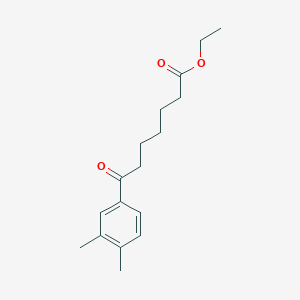

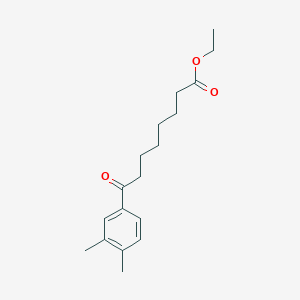

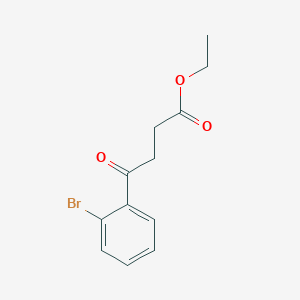

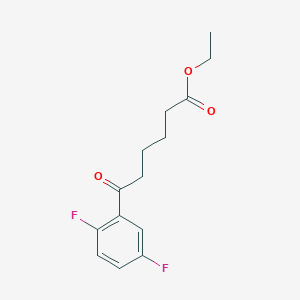

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential pharmacological activities. For instance, the first paper discusses a compound with a cyclohexene core and ester functionality, which is substituted with chloro and fluoro groups on phenyl rings . The second paper describes the synthesis of ethyl esters with pyridine moieties and their pharmacological activities . The third paper details a compound obtained through Michael-Aldol condensation, featuring a cyclohexanone ring with an ethoxyc

科学的研究の応用

Polymorphism Characterization

- Polymorphic Forms Characterization: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate has been studied for its polymorphic forms, using spectroscopic and diffractometric techniques. These forms present challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. Solid-state nuclear magnetic resonance (SSNMR) and other molecular spectroscopic methods are used to distinguish these forms (Vogt et al., 2013).

Synthesis and Stereochemistry

- Stereochemistry in Statin Precursor Synthesis: This compound plays a role in the synthesis of statin precursors. Ethyl esters of this compound can be synthesized and purified through specific reactions, contributing to the preparation of pharmacologically important statins. The stereoselectivity of the catalytic hydrogenation process to produce these esters is significant (Tararov et al., 2006).

Enantioselective Reduction Studies

- Enantioselective Reduction with Baker's Yeast: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate derivatives have been studied for their reduction with baker's yeast. The enantioselectivity of these reductions varies based on the ester alkoxy substituent, leading to different yields and enantiomeric excesses. This research is essential in understanding the biochemical properties of these compounds (Gopalan & Jacobs, 1990).

Biotin Synthesis

- New Synthesis Pathways for Biotin: The compound plays a role in new synthesis pathways for biotin (Vitamin H). Specific reactions involving the ethyl ester of this compound have been developed for regioselective chlorination, contributing to advancements in biotin synthesis (Zav’yalov et al., 2006).

Alkylation Studies

- Alkylation of Active Methylene Compounds: Studies have explored the reaction of this compound with alcohols and ethyl cyanoacetate, leading to alkylation products. This research is important for understanding the chemical properties and potential applications of ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate in organic synthesis (Kurihara et al., 1981).

Enantioselective Bioreduction

- Microbial Reduction Studies: Ethyl 3-oxohexanoate, a related compound, has been reduced to its (R)-enantiomer using microorganisms. This research showcases the potential of microbial systems in producing enantiomerically pure compounds, which could be applicable to ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate (Ramos et al., 2011).

Safety and Hazards

将来の方向性

While specific future directions for “Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate” are not available, related compounds are being explored for various applications. For instance, DFPDAEHPQD is hoped to be an environmentally friendly and energy-efficient novel semiconductor for safe use in various electronic and biomedical applications .

特性

IUPAC Name |

ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGGEVCXQIMYQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645622 |

Source

|

| Record name | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

CAS RN |

898753-18-9 |

Source

|

| Record name | Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。